Galactinol dihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactinol dihydrate is synthesized from myo-inositol and uridine diphosphate galactose in a galactosyltransferase-catalyzed reaction . The reaction conditions typically involve the use of specific enzymes that facilitate the transfer of galactose to myo-inositol, forming galactinol.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from plant sources, such as sugar beets. The process includes steps like enzymatic hydrolysis, filtration, and crystallization to obtain the pure dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Galactinol dihydrate undergoes various chemical reactions, including:
Oxidation: Galactinol can be oxidized to produce different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various galactosyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acetic anhydride and sulfuric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various galactosyl derivatives and oxidized forms of galactinol .
Scientific Research Applications
Chemistry: Galactinol dihydrate is used as a standard in analytical chemistry for the quantification and identification of galactosyl compounds .
Biology: In biological research, this compound is studied for its role in plant stress tolerance. It acts as an osmoprotectant, helping plants to withstand abiotic stresses like drought and salinity .
Medicine: It can scavenge hydroxyl radicals and protect cells from oxidative damage .
Industry: In the food industry, this compound is used as a functional ingredient due to its prebiotic properties, promoting the growth of beneficial gut bacteria .
Mechanism of Action
Galactinol dihydrate exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. These oligosaccharides act as osmoprotectants and antioxidants, helping plants to cope with environmental stresses . The compound also regulates the expression of defense-related genes, enhancing the plant’s ability to respond to biotic and abiotic stresses .
Comparison with Similar Compounds
Raffinose: Another member of the raffinose family oligosaccharides, consisting of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.
Uniqueness: Galactinol dihydrate is unique due to its specific role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. Its ability to regulate gene expression and enhance stress tolerance in plants sets it apart from other similar compounds .
Biological Activity
Galactinol dihydrate, chemically known as α-D-galactosyl-(1→3)-1D-myo-inositol, plays a significant role in plant biology, particularly in stress responses and metabolic processes. This article delves into the biological activity of this compound, highlighting its synthesis, physiological roles, and potential applications based on diverse research findings.
Synthesis and Metabolism
Galactinol is synthesized from sucrose through the action of specific enzymes, primarily galactinol synthase (GolS). This enzyme catalyzes the conversion of UDP-galactose and myo-inositol into galactinol, which is a precursor for raffinose family oligosaccharides (RFOs) . The biosynthetic pathway is crucial for plants as it links central inositol metabolism to the synthesis of RFOs, which are involved in various physiological functions.
Physiological Roles
Galactinol and its derivatives have been identified as important osmoprotectants in plants. They play a critical role in protecting plant cells from oxidative stress induced by environmental factors such as salinity, chilling, and light intensity. Research indicates that transgenic plants overexpressing GolS exhibit enhanced levels of galactinol and raffinose, correlating with increased tolerance to oxidative stress .
Key Findings:
- Osmoprotection : Galactinol acts as an osmoprotectant by stabilizing cellular structures during stress conditions .
- Antioxidant Activity : It has been shown to scavenge hydroxyl radicals, thereby mitigating oxidative damage .
- Stress Response : Transgenic Arabidopsis plants with elevated galactinol levels demonstrated improved resilience against methyl viologen (MV) treatment and high salinity .
Case Study 1: Transgenic Arabidopsis
In a study involving transgenic Arabidopsis plants overexpressing GolS, researchers observed significant increases in galactinol and raffinose concentrations under control conditions. The results indicated that these plants had enhanced tolerance to oxidative stress compared to wild-type counterparts. Specifically:
- Galactinol Levels : Increased from undetectable levels in wild-type to approximately 1,727 nmol/g fresh weight in transgenic lines after MV treatment.
- Raffinose Levels : Similarly elevated, reaching 788.5 nmol/g fresh weight under stress conditions .
Case Study 2: Plant Stress Responses
A comprehensive analysis highlighted the protective roles of galactinol during various stress scenarios:
- Salinity Stress : Plants with higher galactinol levels exhibited improved physiological parameters such as leaf water content and reduced ion leakage.
- Chilling Stress : Enhanced accumulation of galactinol correlated with better photosynthetic efficiency and lower oxidative damage markers .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCURVXTXVAIIR-XIENVMDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584969 | |
Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16908-86-4 | |
Record name | (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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